molecular formula C14H15N3OS B2662964 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920158-88-9

1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2662964
CAS No.: 920158-88-9
M. Wt: 273.35
InChI Key: MSZAYLLJHFDSCA-UHFFFAOYSA-N
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Description

1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde, followed by cyclization and thiolation steps. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their inhibitory activity against fibroblast growth factor receptors, these compounds are structurally related and have potential in cancer therapy.

Uniqueness

1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one stands out due to its unique quinazolinone core combined with a thioxo group, which imparts distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14-16-13(19)11-6-1-2-7-12(11)17(14)9-10-5-3-4-8-15-10/h3-5,8H,1-2,6-7,9H2,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZAYLLJHFDSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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